molecular formula C6H10O2 B2784210 ZERENEX ZX-IP058182 CAS No. 1923743-63-8; 57911-27-0

ZERENEX ZX-IP058182

Katalognummer: B2784210
CAS-Nummer: 1923743-63-8; 57911-27-0
Molekulargewicht: 114.144
InChI-Schlüssel: NEZWQTAIJWQNHI-RFZPGFLSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ZERENEX ZX-IP058182 is a chiral cyclopropane derivative with significant interest in organic chemistry due to its unique structural properties and potential applications. The compound features a cyclopropane ring substituted with an ethyl group and a carboxylic acid group, making it an important building block in the synthesis of various complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ZERENEX ZX-IP058182 can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . For example, the reaction of ethyl diazoacetate with an alkene in the presence of a transition metal catalyst can yield the desired cyclopropane derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds .

Analyse Chemischer Reaktionen

Types of Reactions

ZERENEX ZX-IP058182 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

ZERENEX ZX-IP058182 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral nature and the presence of both an ethyl group and a carboxylic acid group make it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

1923743-63-8; 57911-27-0

Molekularformel

C6H10O2

Molekulargewicht

114.144

IUPAC-Name

(1R,2R)-2-ethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H10O2/c1-2-4-3-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1

InChI-Schlüssel

NEZWQTAIJWQNHI-RFZPGFLSSA-N

SMILES

CCC1CC1C(=O)O

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.